molecular formula C7H7F B12310824 3-Fluorotoluene-alpha-D1

3-Fluorotoluene-alpha-D1

Cat. No.: B12310824
M. Wt: 111.13 g/mol
InChI Key: BTQZKHUEUDPRST-MICDWDOJSA-N
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Description

3-Fluorotoluene-alpha-D1 is a deuterated derivative of 3-fluorotoluene, where the hydrogen atom at the alpha position is replaced with deuterium. This compound is often used in research and industrial applications due to its unique properties and isotopic labeling, which can be beneficial in various analytical and synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Fluorotoluene-alpha-D1 typically involves the deuteration of 3-fluorotoluene. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is usually carried out under mild conditions to ensure selective deuteration at the alpha position .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity and isotopic enrichment are critical factors, and advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Fluorotoluene-alpha-D1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluorotoluene-alpha-D1 is widely used in scientific research due to its isotopic labeling, which provides unique advantages in various fields:

Mechanism of Action

The mechanism of action of 3-Fluorotoluene-alpha-D1 is primarily related to its chemical reactivity and isotopic effects. The presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. This effect is particularly significant in reactions involving bond cleavage at the deuterated position, leading to altered reaction kinetics and product distributions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluorotoluene-alpha-D1 is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The isotopic labeling allows for precise tracking and analysis in various research fields, making it a valuable tool for scientists and researchers .

Properties

Molecular Formula

C7H7F

Molecular Weight

111.13 g/mol

IUPAC Name

1-(deuteriomethyl)-3-fluorobenzene

InChI

InChI=1S/C7H7F/c1-6-3-2-4-7(8)5-6/h2-5H,1H3/i1D

InChI Key

BTQZKHUEUDPRST-MICDWDOJSA-N

Isomeric SMILES

[2H]CC1=CC(=CC=C1)F

Canonical SMILES

CC1=CC(=CC=C1)F

Origin of Product

United States

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